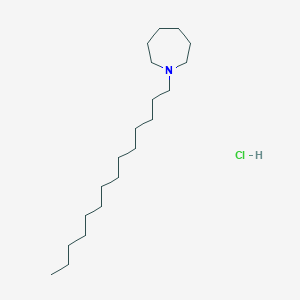
1-Tetradecylazepane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecylazepane;hydrochloride is a chemical compound with the molecular formula C20H41N and a molecular weight of 295.556 g/mol . It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Tetradecylazepane;hydrochloride typically involves the reaction of tetradecylamine with azepane under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Tetradecylazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Tetradecylazepane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Tetradecylazepane;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .
Comparison with Similar Compounds
1-Tetradecylazepane;hydrochloride can be compared with other azepane derivatives, such as:
- 1-Decylazepane
- 1-Dodecylazepane
- 1-Hexadecylazepane
These compounds share similar structural features but differ in their alkyl chain lengths, which can influence their chemical properties and applications. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity .
Properties
CAS No. |
89632-35-9 |
|---|---|
Molecular Formula |
C20H42ClN |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-tetradecylazepane;hydrochloride |
InChI |
InChI=1S/C20H41N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20-21;/h2-20H2,1H3;1H |
InChI Key |
PMRBENDEUSEQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


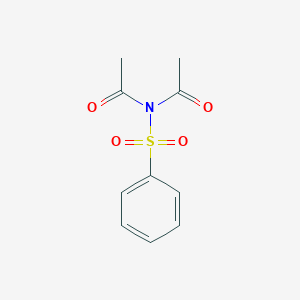
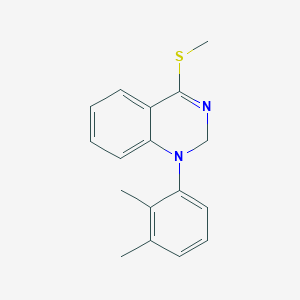
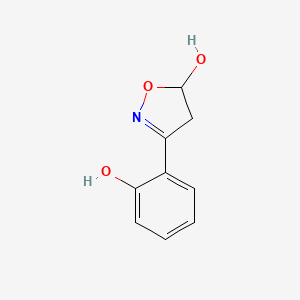
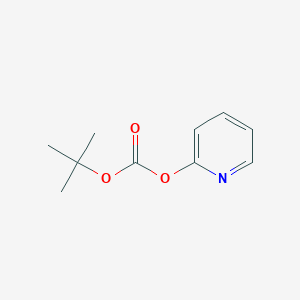

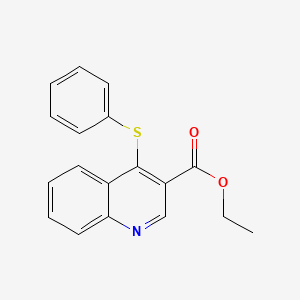
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
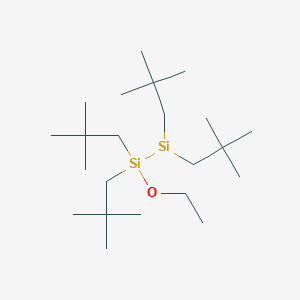
silane](/img/structure/B14388359.png)
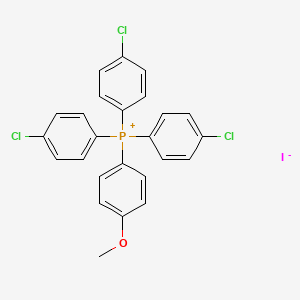
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
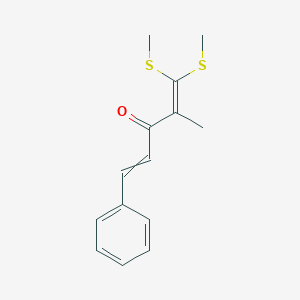
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
